

## The Shifting Paradigm of EZH2: Unmasking Non-Canonical Roles in Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## Introduction

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has long been characterized by its canonical function: the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes. This epigenetic silencing mechanism is crucial for normal development and cell differentiation. However, a growing body of evidence has illuminated a more complex and multifaceted role for EZH2 in cancer, revealing a suite of "non-canonical" functions that are independent of its methyltransferase activity on histones and often occur outside of the PRC2 complex. These non-canonical activities are increasingly recognized as critical drivers of tumorigenesis, tumor progression, and the development of therapeutic resistance.

This technical guide provides an in-depth exploration of the non-canonical functions of EZH2 in cancer. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these alternative mechanisms to inform novel therapeutic strategies that look beyond the catalytic inhibition of EZH2. We will delve into the molecular details of EZH2's roles as a transcriptional co-activator, its methylation of non-histone substrates, and its emerging cytoplasmic functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.



## Non-Canonical Functions of EZH2: A Multi-faceted Oncogenic Driver

The non-canonical activities of EZH2 can be broadly categorized into three main areas:

- Transcriptional Co-activation: In a striking departure from its repressive role, EZH2 can
  function as a transcriptional co-activator. This activity is independent of its H3K27
  methyltransferase function and the core PRC2 components. EZH2 achieves this by directly
  interacting with and recruiting other transcription factors and co-activators to the promoters
  of oncogenes, thereby driving their expression.
- Methylation of Non-Histone Substrates: EZH2's methyltransferase activity is not restricted to histones. It can also methylate a variety of non-histone proteins, including transcription factors and signaling molecules. This post-translational modification can alter the stability, localization, and activity of these proteins, ultimately impacting downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
- Cytoplasmic Functions: While predominantly a nuclear protein, EZH2 has been detected in
  the cytoplasm of cancer cells. In this compartment, it can methylate cytoplasmic proteins,
  influencing cellular processes such as cytoskeletal dynamics, cell adhesion, and motility,
  thereby contributing to the invasive and metastatic potential of tumors.

The functional switch between canonical and non-canonical activities is often regulated by post-translational modifications (PTMs) of EZH2 itself, such as phosphorylation by upstream kinases like AKT and JAK3. These PTMs can alter EZH2's conformation, subcellular localization, and protein-protein interactions, dictating its functional output in a context-dependent manner.

## **Quantitative Data on Non-Canonical EZH2 Functions**

To provide a clearer understanding of the impact of non-canonical EZH2 activities, the following tables summarize key quantitative data from various studies.

# Table 1: EZH2 as a Transcriptional Co-activator - Regulation of Gene Expression



| Cancer Type                                 | Interacting<br>Factor(s)                   | Target Gene(s)       | Fold Change in Gene Expression (upon EZH2 modulation) | Reference |
|---------------------------------------------|--------------------------------------------|----------------------|-------------------------------------------------------|-----------|
| ER-negative<br>Breast Cancer                | RelA/RelB (NF-<br>кВ)                      | IL6, TNF             | Downregulation<br>upon EZH2<br>knockdown              | [1][2]    |
| Castration-<br>Resistant<br>Prostate Cancer | Androgen<br>Receptor (AR)                  | PSA, TMPRSS2         | Downregulation of AR-target genes upon EZH2 knockdown | [3]       |
| ER+ Breast<br>Cancer                        | Estrogen<br>Receptor α<br>(ERα), β-catenin | c-Myc, Cyclin D1     | Downregulation<br>upon EZH2<br>knockdown              | [4]       |
| Acute Myeloid<br>Leukemia                   | с-Мус, р300                                | Oncogenic<br>targets | Downregulation<br>upon EZH2<br>degradation            | [5]       |

**Table 2: Methylation of Non-Histone Substrates by EZH2** 



| Substrate                 | Cancer Type                        | Methylation Site(s)          | Functional<br>Consequence                                 | Reference |
|---------------------------|------------------------------------|------------------------------|-----------------------------------------------------------|-----------|
| STAT3                     | Glioblastoma                       | K180                         | Enhanced STAT3 activity and tumorigenicity                | [3]       |
| STAT3                     | Colon Carcinoma                    | K49<br>(dimethylation)       | Activation of IL6-<br>STAT3<br>transcriptional<br>program | [3]       |
| RORα                      | Breast Cancer                      | K38<br>(monomethylatio<br>n) | Ubiquitination<br>and degradation<br>by DCAF1             | [2][6]    |
| GATA4                     | Rhabdomyosarc<br>oma               | K299                         | Attenuated<br>transcriptional<br>activity                 | [3]       |
| Androgen<br>Receptor (AR) | Prostate Cancer                    | Not specified                | Modulation of AR recruitment to target genes              | [7]       |
| PLZF                      | Natural Killer/T-<br>cell Lymphoma | K430                         | Ubiquitination<br>K430<br>and degradation                 |           |
| G9a                       | Drug-tolerant<br>cancer cells      | K185                         | Enhanced recruitment of repressive complexes              | [9]       |
| PARP1                     | Prostate Cancer                    | K607                         | Regulation of PARP1 activity                              | [10]      |

# **Table 3: Impact of EZH2 Inhibitors on Non-Canonical Functions**



| Inhibitor                      | Cancer Cell<br>Line                   | Assay                 | IC50 Value         | Non-<br>Canonical<br>Function<br>Targeted             | Reference |
|--------------------------------|---------------------------------------|-----------------------|--------------------|-------------------------------------------------------|-----------|
| GSK126                         | Endometrial<br>Cancer<br>(Ishikawa)   | Proliferation         | 0.9 ± 0.6 μM       | Proliferation (downstream of non- canonical targets)  | [1]       |
| EPZ-6438<br>(Tazemetosta<br>t) | Lymphoma<br>(WSU-<br>DLCL2)           | H3K27me3<br>reduction | 9 nM               | Canonical<br>function<br>(used as a<br>comparator)    | [11]      |
| EPZ-6438<br>(Tazemetosta<br>t) | Lymphoma<br>(WSU-<br>DLCL2)           | Proliferation         | 11 days: ~50<br>nM | Proliferation (downstream of non- canonical targets)  | [11]      |
| GSK343                         | Oral<br>Squamous<br>Cell<br>Carcinoma | Not specified         | Not specified      | Modulation of Wnt/β-catenin and inflammatory pathways | [12]      |

# **Key Signaling Pathways and Experimental Workflows**

Visualizing the complex interactions and experimental approaches used to study non-canonical EZH2 functions is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

## **Signaling Pathways**





Click to download full resolution via product page

Caption: Non-canonical signaling pathways of EZH2 in tumorigenesis.

# Experimental Workflow for Investigating Non-Canonical EZH2 Activity





Click to download full resolution via product page

Caption: A general experimental workflow to study non-canonical EZH2 functions.



## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of noncanonical EZH2 functions.

## Co-Immunoprecipitation (Co-IP) for EZH2 and Interacting Transcription Factors

Objective: To identify and validate the physical interaction between EZH2 and a putative transcription factor partner (e.g., AR, STAT3, NF-кВ).

#### Materials:

- Cancer cell lines of interest
- Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Antibody against EZH2 for immunoprecipitation
- Antibody against the transcription factor of interest for western blotting
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
- SDS-PAGE gels and western blotting apparatus

#### Protocol:

- Cell Lysis:
  - Culture cells to 80-90% confluency.
  - Wash cells twice with ice-cold PBS.
  - Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.



- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
- Determine protein concentration using a BCA assay.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
  - Remove the beads and incubate 1-2 mg of the pre-cleared lysate with 2-5 μg of the anti-EZH2 antibody or control IgG overnight at 4°C with gentle rotation.
  - Add fresh protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C.
  - Wash the beads three to five times with ice-cold wash buffer.
- Elution and Western Blotting:
  - Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer for 5 minutes.
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against the transcription factor of interest overnight at 4°C.
  - Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.



# Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for EZH2 on Active Promoters

Objective: To identify the genome-wide binding sites of EZH2, particularly at the promoters of actively transcribed genes.

#### Materials:

- · Cancer cell lines of interest
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- · ChIP lysis buffer
- Sonication equipment
- Antibody against EZH2 for ChIP
- Protein A/G magnetic beads
- ChIP wash buffers (low salt, high salt, LiCl)
- · Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Next-generation sequencing platform

### Protocol:

- Cross-linking and Chromatin Preparation:
  - Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.



- Quench the reaction by adding glycine to a final concentration of 125 mM.
- Wash cells with ice-cold PBS and harvest.
- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- Immunoprecipitation:
  - Pre-clear the chromatin with protein A/G magnetic beads.
  - Incubate the pre-cleared chromatin with the anti-EZH2 antibody or control IgG overnight at 4°C.
  - Capture the antibody-chromatin complexes with protein A/G magnetic beads.
  - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
- Elution, Reverse Cross-linking, and DNA Purification:
  - Elute the chromatin from the beads.
  - Reverse the cross-links by incubating at 65°C overnight with NaCl.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
  - Purify the DNA using a DNA purification kit.
- Library Preparation and Sequencing:
  - Prepare a sequencing library from the purified ChIP DNA.
  - Perform high-throughput sequencing.
  - Analyze the sequencing data to identify EZH2 binding peaks and associate them with gene promoters, particularly those of actively transcribed genes (often marked by H3K4me3 or H3K27ac).

## In Vitro Kinase Assay for EZH2 Phosphorylation



Objective: To determine if a specific kinase can directly phosphorylate EZH2.

### Materials:

- Recombinant purified EZH2 protein
- Recombinant active kinase of interest
- Kinase assay buffer
- [y-32P]ATP or cold ATP and a phospho-specific antibody
- SDS-PAGE gels and autoradiography film or western blotting apparatus

#### Protocol:

- · Kinase Reaction:
  - Set up the kinase reaction in a microcentrifuge tube containing kinase assay buffer, recombinant EZH2, and the active kinase.
  - Initiate the reaction by adding [γ-<sup>32</sup>P]ATP (for radioactive detection) or cold ATP (for western blot detection).
  - Incubate the reaction at 30°C for 30-60 minutes.
  - Stop the reaction by adding SDS-PAGE loading buffer.
- Detection of Phosphorylation:
  - Radioactive Detection:
    - Separate the reaction products by SDS-PAGE.
    - Dry the gel and expose it to autoradiography film to visualize the phosphorylated EZH2.
  - Western Blot Detection:
    - Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.



- Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the predicted site on EZH2.
- Detect the signal using a secondary antibody and ECL.

### **Conclusion and Future Directions**

The discovery of non-canonical EZH2 functions has fundamentally changed our understanding of its role in cancer. It is no longer sufficient to view EZH2 solely as a component of the repressive PRC2 complex. Its abilities to act as a transcriptional co-activator, to methylate non-histone proteins, and to function in the cytoplasm highlight its versatility as an oncogenic driver.

This expanded understanding has significant implications for drug development. While catalytic inhibitors of EZH2 have shown promise in certain contexts, particularly in cancers with EZH2 gain-of-function mutations, their efficacy may be limited in tumors where non-canonical, methyltransferase-independent functions of EZH2 are predominant. This underscores the need for novel therapeutic strategies that can target these non-canonical activities. The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire EZH2 protein, thereby ablating both its canonical and non-canonical functions, represents a promising avenue of investigation.

Future research should continue to unravel the complexities of non-canonical EZH2 signaling. Key areas of focus should include:

- Identifying the full spectrum of EZH2's non-histone substrates and interacting partners in different cancer types.
- Elucidating the upstream signaling pathways and post-translational modifications that regulate the switch between EZH2's canonical and non-canonical functions.
- Developing and validating biomarkers to identify patient populations who are most likely to benefit from therapies targeting non-canonical EZH2 activities.

By embracing this more nuanced view of EZH2 biology, the research and drug development communities can pave the way for more effective and personalized cancer therapies.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 4. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Genome-wide ChIP-seq analysis of EZH2-mediated H3K27me3 target gene profile highlights differences between low- and high-grade astrocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylation of EZH2 by PRMT1 regulates its stability and promotes breast cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2/G9a interact to mediate drug resistance in non-small-cell lung cancer by regulating the SMAD4/ERK/c-Myc signaling axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semi-Quantitative Mass Spectrometry in AML Cells Identifies New Non-Genomic Targets of the EZH2 Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Shifting Paradigm of EZH2: Unmasking Non-Canonical Roles in Tumorigenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415536#non-canonical-functions-of-ezh2-in-tumorigenesis]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com